molecular formula C22H23N3O4S2 B2366008 N-(2,5-dimethoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941981-10-8

N-(2,5-dimethoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2366008
CAS No.: 941981-10-8
M. Wt: 457.56
InChI Key: JSSTVAFKIIXVJW-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound featuring a complex molecular architecture based on a thiazole core. This compound is of significant interest in medicinal chemistry research, particularly in the investigation of new heterocyclic scaffolds with potential biological activity. The structure incorporates a thiazole ring , a privileged scaffold in drug discovery known for its diverse pharmacological properties . It is presented with an acetamide linkage to a 2,5-dimethoxyphenyl group and a thioether sidechain connected to a p-tolyl-substituted acetamide fragment. Thiazole and thiazolidin-4-one derivatives have gained considerable attention in recent research for their promising antitubercular activities against multidrug-resistant strains of Mycobacterium tuberculosis . Molecular docking and in vitro studies on similar compounds have shown inhibitory interactions with key bacterial targets such as InhA, MmpL3, and DNA gyrase . The specific substitution pattern on this molecule—including the dimethoxyphenyl and p-tolyl groups—may be explored for structure-activity relationship (SAR) studies to optimize potency and selectivity. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead candidate for in vitro biological evaluation in antimicrobial and anticancer assays. Its structural complexity also makes it a suitable candidate for computational chemistry studies and molecular modeling. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-14-4-6-15(7-5-14)23-21(27)13-31-22-24-16(12-30-22)10-20(26)25-18-11-17(28-2)8-9-19(18)29-3/h4-9,11-12H,10,13H2,1-3H3,(H,23,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSTVAFKIIXVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 354.41 g/mol

The compound features a thiazole ring, an acetamide group, and a dimethoxyphenyl moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

  • Cholinesterase Inhibition : Similar to other compounds in its class, it may inhibit acetylcholinesterase (AChE), potentially enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .
  • Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties, reducing oxidative stress in cells .
  • Modulation of Cellular Signaling Pathways : It may interfere with specific signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer potential.

Anticholinesterase Activity

Recent studies have shown that compounds similar to this compound exhibit significant inhibition of AChE. For instance, a related compound demonstrated an IC₅₀ value of 22.38 µM against AChE, indicating moderate potency .

CompoundIC₅₀ (µM)Target
N-(2,5-dimethoxyphenyl)-...22.38AChE
Compound X17.37BChE

Antioxidant Activity

In vitro assays have indicated that the compound exhibits antioxidant properties by scavenging free radicals and reducing lipid peroxidation levels in cellular models. This effect is crucial for neuroprotective strategies in neurodegenerative diseases .

Case Studies and Research Findings

  • Neuroprotective Effects : A study investigated the neuroprotective effects of similar thiazole derivatives in mouse models of Alzheimer’s disease. The results indicated that these compounds improved cognitive functions and reduced amyloid plaque formation .
  • Anticancer Potential : Another research effort focused on the anticancer properties of related compounds. The findings suggested that they induced apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression .
  • Safety Profile : Toxicological assessments revealed a favorable safety profile for similar compounds at therapeutic doses, with minimal adverse effects noted in animal studies .

Comparison with Similar Compounds

2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 19)

  • Structural Differences: The 3,5-dimethoxyphenyl group contrasts with the target compound’s 2,5-dimethoxyphenyl, altering steric and electronic profiles. The trifluoromethyl group on the benzothiazole enhances lipophilicity compared to the target’s p-tolylamino group.
  • Functional Implications: Compound 19 was designed as a CK1 kinase inhibitor. The pyrimidinone and trifluoromethyl groups may improve binding affinity to kinase active sites, whereas the target compound’s thioether linkage could offer metabolic resistance .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Simplicity :
    • Lacks the thiazole and thioether components, featuring a benzamide core and 3,4-dimethoxyphenethyl chain.
  • Synthesis and Properties :
    • Synthesized via benzoyl chloride and amine coupling (80% yield, m.p. 90°C). The absence of heterocycles simplifies synthesis but reduces structural diversity.
    • The 3,4-dimethoxy substitution may favor π-π stacking in target interactions, unlike the 2,5-substitution in the target compound, which could disrupt symmetry in binding pockets .

3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(3-nitro-4-(((2-nitrophenyl)thio)methyl)phenyl)thiazol-5-yl)pyridin-2-yl)propanamide (Compound 28)

  • Structural Complexity: Shares the 2,5-dimethoxyphenyl group but incorporates a fluorophenyl-nitro-thiazolylpyridine scaffold. The nitro groups and thio-methyl linkage introduce strong electron-withdrawing effects, contrasting with the target’s electron-donating p-tolylamino group.
  • Synthesis :
    • Uses T3P® and DIPEA for amide coupling, a method applicable to the target compound. The nitro groups complicate synthesis but enhance reactivity for further functionalization .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Key Features :
    • A simpler acetamide with dichlorophenyl and thiazolyl groups.
    • Crystal Structure : The dichlorophenyl ring is twisted 79.7° relative to the thiazole, impacting molecular packing and stability.
  • Synthesis: EDC-mediated coupling in DCM, a standard method for acetamide derivatives.

Critical Analysis of Substituent Effects

  • Methoxy vs. Chloro Groups : Methoxy groups (electron-donating) improve solubility and hydrogen bonding, while chloro groups (electron-withdrawing) enhance stability and lipophilicity.
  • Thioether vs. Pyrimidinone: Thioethers may resist oxidative metabolism, whereas pyrimidinones offer hydrogen-bonding sites for kinase interactions.
  • p-Tolylamino vs. Nitro Groups: The p-tolylamino group provides hydrophobic interactions, whereas nitro groups increase reactivity for further derivatization.

Preparation Methods

Hantzsch Thiazole Synthesis

A modified Hantzsch approach is employed using 2-bromoacetophenone derivatives and thiourea in ethanol under reflux. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclization. For example:

  • 2-Bromo-1-(4-methylphenyl)ethan-1-one reacts with thiourea in ethanol at 70°C for 6 hours to yield 2-amino-4-(p-tolyl)thiazole .
  • Yields range from 65–80%, with purity confirmed by NMR (δ 6.68 ppm for thiazole protons).

Functionalization at C-4

The acetic acid moiety at C-4 is introduced via chloroacetylation .

  • 2-Amino-4-(p-tolyl)thiazole is treated with chloroacetyl chloride in 1,4-dioxane and triethylamine at 0–5°C, yielding 2-chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide .
  • IR spectroscopy confirms the amide C=O stretch at 1690 cm⁻¹ and C–Cl at 761 cm⁻¹.

p-Tolylamino Group Installation

The p-tolylamino group is introduced via amidation or reductive amination.

Amidation of Acetic Acid Intermediate

The final acetamide linkage is formed using carbodiimide coupling agents.

  • 4-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetic acid is reacted with 2,5-dimethoxyaniline in dichloromethane using EDCI.HCl and DMAP .
  • The reaction proceeds at 0°C for 30 minutes, followed by 24 hours at room temperature, yielding 76% product after recrystallization.

Alternative Reductive Amination

For analogs, 2-oxoethyl intermediates are condensed with amines using NaBH₃CN in methanol, though this method is less common for aromatic amines.

Optimization and Scalability

Solvent and Catalytic Systems

  • DMF and 1,4-dioxane are preferred for thiazole functionalization due to high dielectric constants.
  • Triethylamine neutralizes HCl byproducts during chloroacetylation, improving yields.

Purification Techniques

  • Recrystallization from ethanol/water mixtures removes unreacted starting materials.
  • Column chromatography (SiO₂, ethyl acetate/hexane) resolves regioisomers.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.18 (s, 3H, CH₃), 3.59 (s, 2H, CH₂), 6.68 (s, 1H, thiazole-H), 7.02–7.58 (m, aromatic-H).
  • IR : 1668 cm⁻¹ (amide C=O), 3405 cm⁻¹ (N–H stretch).

Mass Spectrometry

  • High-resolution MS confirms the molecular ion at m/z 457.6 (C₂₂H₂₄N₄O₄S₂).

Challenges and Alternatives

Byproduct Formation

  • Over-acylation at the thiazole nitrogen is mitigated by stoichiometric control of chloroacetyl chloride.
  • Oxidative dimerization of thiols is prevented by inert atmosphere (N₂).

Enzymatic Approaches

Ketone reductases have been explored for asymmetric synthesis of chiral intermediates but remain experimental for this compound.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound with high purity?

Synthesis involves sequential formation of thioether and amide bonds. Key steps include:

  • Thiazole-thioether formation : Reacting a thiol-containing intermediate (e.g., 2-mercaptothiazole) with a halogenated ketone (e.g., 2-chloro-2-(p-tolylamino)acetamide) under basic conditions (e.g., NaH in THF). Temperature control (0–5°C) minimizes side reactions .
  • Amide coupling : Using coupling agents like EDC/HOBt or DCC to link the thiazole-thioether intermediate to the 2,5-dimethoxyphenyl group. Solvent choice (DMF or DCM) and reaction time (12–24 hrs) impact yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity. Monitor progress via TLC and confirm structure with 1H^1H-NMR and HRMS .

Q. How do structural features (thiazole, dimethoxyphenyl, p-tolylamino) influence reactivity in biological assays?

  • Thiazole core : Enhances π-π stacking with aromatic residues in enzyme active sites, as seen in analogs with antiviral activity .
  • Dimethoxyphenyl group : Methoxy groups improve solubility and modulate electronic effects, affecting binding affinity to targets like kinases or GPCRs .
  • p-Tolylamino moiety : Hydrophobic interactions and hydrogen bonding (via NH) are critical for target engagement, as demonstrated in SAR studies of related acetamide derivatives . Validate via competitive binding assays (SPR or ITC) and docking simulations .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

Contradictions often arise from:

  • Metabolic instability : Use LC-MS to identify degradation products in cell media. Modify labile groups (e.g., replace ester linkages with amides) .
  • Off-target effects : Employ CRISPR-Cas9 knockout models or proteome-wide profiling (e.g., thermal shift assays) to isolate primary targets .
  • Permeability issues : Measure logP (e.g., shake-flask method) and design prodrugs (e.g., ester prodrugs) to enhance cellular uptake .

Q. What computational strategies predict interactions between this compound and understudied biological targets?

  • Molecular docking : Use AutoDock Vina with homology-modeled structures of targets (e.g., orphan GPCRs) based on conserved domains .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability and identify key residues (e.g., Tyr-452 in kinase X) .
  • Machine learning : Train models on ChEMBL bioactivity data to predict off-target liabilities or synergistic drug pairs .

Q. How can structural analogs resolve crystallization challenges for X-ray diffraction studies?

  • Co-crystallization : Use protein targets (e.g., β-lactamase) to stabilize the compound’s conformation .
  • Derivatization : Introduce heavy atoms (e.g., bromine at the p-tolyl group) for phasing. Confirm via SC-XRD (e.g., R-factor < 0.05) .
  • Cryo-EM : For flexible regions, apply single-particle analysis at 2–3 Å resolution .

Methodological Guidance

Q. What analytical techniques resolve ambiguities in distinguishing regioisomers during synthesis?

  • 2D NMR : 1H^1H-13C^{13}C HSQC and NOESY differentiate regioisomers based on coupling patterns and spatial proximity .
  • IR spectroscopy : Compare carbonyl stretches (1680–1720 cm1^{-1}) to confirm amide vs. ester bond formation .
  • XPS : Sulfur 2p peaks (163–165 eV) identify thioether vs. disulfide byproducts .

Q. How to design SAR studies for optimizing pharmacokinetic properties without compromising activity?

  • Scaffold hopping : Replace thiazole with oxadiazole to improve metabolic stability while retaining H-bond donors .
  • Substituent scanning : Use parallel synthesis to test electron-withdrawing (NO2_2) vs. donating (OCH3_3) groups at the dimethoxyphenyl ring. Assess via hepatic microsome assays .
  • Prodrug incorporation : Attach cleavable groups (e.g., phosphonates) to enhance solubility and monitor release kinetics via HPLC .

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